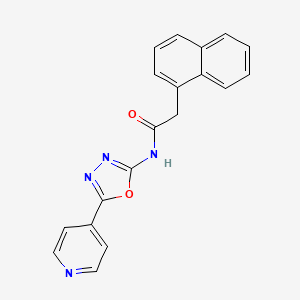![molecular formula C14H16ClNO2 B2600773 [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride CAS No. 738561-57-4](/img/structure/B2600773.png)
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride, also known as Phenoxybenzamine hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective alpha-adrenergic receptor antagonist that has been shown to have significant effects on the cardiovascular and nervous systems.
Mécanisme D'action
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride works by blocking the alpha-adrenergic receptors, which are responsible for regulating blood pressure and heart rate. By blocking these receptors, [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride causes vasodilation and a decrease in blood pressure. It also causes relaxation of smooth muscles in the gastrointestinal tract and urinary bladder.
Biochemical and Physiological Effects:
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been shown to have significant effects on the cardiovascular and nervous systems. It causes vasodilation and a decrease in blood pressure, which can be useful in the treatment of hypertension. It also causes relaxation of smooth muscles in the gastrointestinal tract and urinary bladder, which can be useful in the treatment of gastrointestinal and urological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has several advantages for lab experiments. It is a potent and selective alpha-adrenergic receptor antagonist, which makes it a useful tool for studying the cardiovascular and nervous systems. It has also been shown to have significant effects on the gastrointestinal and urological systems, making it a useful tool for studying these systems. However, there are some limitations to the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in lab experiments. It can have significant side effects, such as orthostatic hypotension and tachycardia, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in scientific research. One area of interest is the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in the treatment of hypertension and other cardiovascular disorders. Another area of interest is the use of [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride in the treatment of gastrointestinal and urological disorders. Additionally, there is interest in developing new alpha-adrenergic receptor antagonists that are more selective and have fewer side effects than [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride.
Méthodes De Synthèse
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride can be synthesized by reacting phenoxybenzyl chloride with ethylenediamine in the presence of a base. The resulting product is then purified by recrystallization from ethanol to obtain pure [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride.
Applications De Recherche Scientifique
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been widely used in scientific research as an alpha-adrenergic receptor antagonist. It has been shown to have significant effects on the cardiovascular and nervous systems, making it a useful tool for studying these systems. [2-(3-Phenoxyphenoxy)ethyl]amine hydrochloridemine hydrochloride has been used in studies on hypertension, pheochromocytoma, and autonomic nervous system disorders.
Propriétés
IUPAC Name |
2-(3-phenoxyphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWJIINFZUJROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Phenoxyphenoxy)ethyl]amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2600692.png)


![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)
![N-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2600701.png)



![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)



![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)
